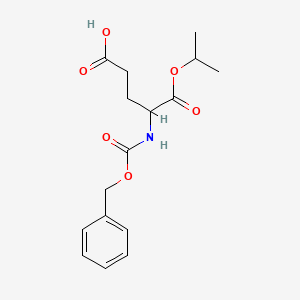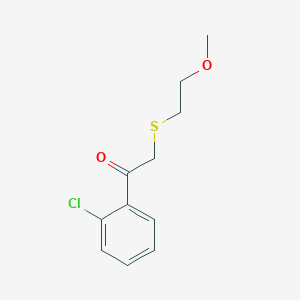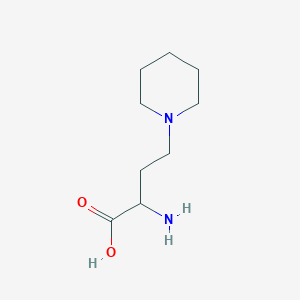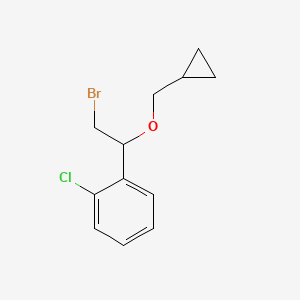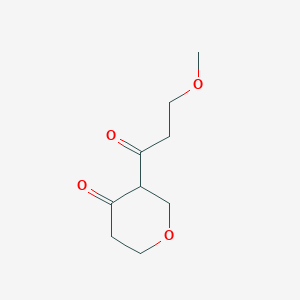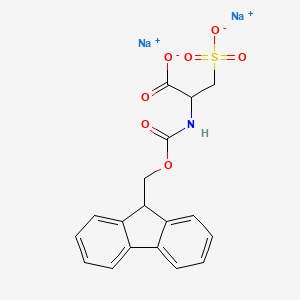
disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is a chemical compound with the molecular formula C18H15NNa2O7S2. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a sulfonate group, and a propanoate backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the amino group of the propanoate backbone. The sulfonate group is introduced through a sulfonation reaction. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The Fmoc group can be removed through a base-catalyzed reaction, allowing for further functionalization of the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like piperidine for Fmoc removal. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective deprotection and functionalization of amino acids.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate involves its interaction with specific molecular targets. The Fmoc group allows for selective binding to amino groups in proteins and peptides, facilitating the study of protein structure and function. The sulfonate group enhances the compound’s solubility and stability, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate can be compared to other similar compounds, such as:
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoate: Similar structure but with different functional groups.
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatobutanoate: Similar structure but with a different backbone length.
Disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopentanoate: Similar structure but with a different backbone length.
The uniqueness of this compound lies in its specific combination of functional groups and backbone length, which confer distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C18H15NNa2O7S |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |
InChI |
InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
Clé InChI |
YVJDMFNWKCNZAT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


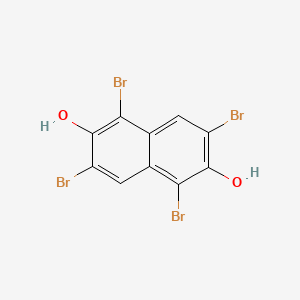

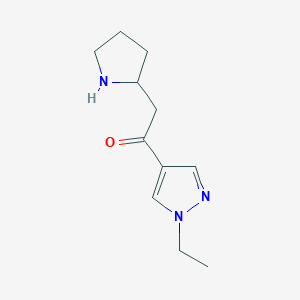
![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)


